molecular formula C90H141N33O18S2 B1602424 T140 peptide CAS No. 229030-20-0

T140 peptide

Cat. No.: B1602424
CAS No.: 229030-20-0
M. Wt: 2037.4 g/mol
InChI Key: IMOHHNXUCDZLKM-ADZSTZGASA-N
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Mechanism of Action

Target of Action

The primary target of the T140 peptide is the chemokine receptor CXCR4 . CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in tumor aggressiveness, invasiveness, and metastasis formation . It is upregulated in more than 20 different human cancers and is the prominent receptor for the chemokine stromal cell-derived factor 1 (SDF-1/CXCL12) .

Mode of Action

T140 acts as a CXCR4 antagonist , inhibiting the entry of T cell line-tropic strains of HIV-1 (X4-HIV-1) into T cells . It binds to CXCR4, blocking the interaction between CXCR4 and its natural ligand, SDF-1/CXCL12 . This prevents the activation of the CXCR4 signaling pathway, which is involved in various cellular processes, including cell migration and proliferation .

Biochemical Pathways

The this compound primarily affects the SDF-1/CXCR4 signaling pathway . By blocking this pathway, T140 can inhibit the migration, invasion, and proliferation of tumor cells . In the context of osteoarthritis, T140 has been shown to block the SDF-1/CXCR4 signaling pathway and prevent cartilage degeneration .

Pharmacokinetics

The this compound has been developed into a robust and straightforward F-18 labeling route, allowing it to be used in positron emission tomography (PET) for noninvasive visualization of CXCR4 expression . The labeled T140 derivative, Al[18F]NOTA-T140, was found to accumulate in CXCR4 positive tumors, correlating with CXCR4 protein expression . .

Result of Action

The action of T140 leads to the inhibition of the SDF-1/CXCR4 signaling pathway, resulting in the prevention of tumor cell migration, invasion, and proliferation . In the context of osteoarthritis, T140 has been shown to prevent cartilage degeneration . Moreover, T140 can downregulate the expression of matrix-degrading enzymes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: T140 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of T140 involves optimizing the SPPS process for large-scale synthesis. This includes using automated peptide synthesizers, high-efficiency resins, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: T140 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

T140 has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of T140: T140 is unique due to its high specificity and affinity for the CXCR4 receptor. Its ability to inhibit HIV entry and cancer metastasis makes it a valuable compound for therapeutic development. Additionally, the structural modifications of T140 analogs have led to the creation of more potent and stable CXCR4 antagonists .

Properties

IUPAC Name

(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOHHNXUCDZLKM-ADZSTZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H141N33O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177446
Record name T140 peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2037.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229030-20-0
Record name T140 peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T140 peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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